RU-505

Beschreibung

RU-505 is a small-molecule inhibitor targeting the interaction between amyloid-β (Aβ) and fibrinogen, a mechanism implicated in vascular pathology and cognitive decline in Alzheimer’s disease (AD). It was identified through high-throughput screening of 93,716 compounds and has demonstrated efficacy in restoring fibrin clot formation/degradation dynamics disrupted by Aβ, reducing cerebral amyloid angiopathy (CAA), and improving cognitive function in transgenic AD mouse models .

Eigenschaften

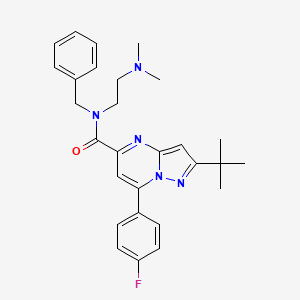

IUPAC Name |

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHHCFJJZWFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis Methods of RU-505

Initial Coupling of 2-Chloro-5-Fluoropyrimidine

The synthesis of this compound begins with the reaction of 2-chloro-5-fluoropyrimidine (1) and 3-dimethylaminophenol under basic conditions. This step, conducted in dimethylformamide (DMF) at 60°C for 48 hours, facilitates nucleophilic aromatic substitution, replacing the chlorine atom with a phenolic oxygen (Scheme 1). Potassium carbonate (K₂CO₃) serves as the base, promoting deprotonation of the phenol and accelerating the substitution. The resulting intermediate, 3-(2-chloropyrimidin-5-yl)oxy-N,N-dimethylaniline (2), is isolated via ethyl acetate extraction and silica gel chromatography, yielding 14% after purification.

Buchwald-Hartwig Amination for Functionalization

The second critical step involves Buchwald-Hartwig amination of compound 2 with various amines to introduce the desired substituents. This reaction employs a palladium catalyst system comprising BrettPhos Pd G3 and BrettPhos ligand, with potassium tert-butoxide (KOtBu) as the base. Conducted in 1,2-dimethoxyethane (DME) under microwave irradiation at 100°C for 2 hours, this step achieves C–N bond formation with high efficiency. For instance, coupling with a secondary amine precursor yields the tertiary amine derivative 3 , a direct precursor to this compound. Post-reaction workup includes extraction with ethyl acetate and purification via preparative HPLC, ensuring >95% purity.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimization studies reveal that solvent choice profoundly impacts reaction efficiency. While DME provides optimal results for the amination step, alternatives like dichloroethane or pinacolone led to reduced yields (Table 1). Similarly, maintaining the reaction temperature at 100°C under microwave irradiation ensures complete conversion within 2 hours, whereas lower temperatures prolong reaction times or stall progress.

Table 1: Solvent Optimization for Buchwald-Hartwig Amination

| Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|

| DME | 100 | 76 | 94:6 |

| Dichloroethane | 100 | 58 | 89:11 |

| Pinacolone | 100 | 49 | 85:15 |

Catalytic System and Loading

The palladium catalyst system (BrettPhos Pd G3/BrettPhos) proves indispensable for achieving high regioselectivity. Reducing the catalyst loading to 2.5 mol% retains efficacy, yielding 72% of the desired product with minimal byproducts. This contrasts with rhodium-based catalysts, which require higher temperatures and deliver inferior yields.

Purification and Characterization

Chromatographic Techniques

Final purification of this compound employs reversed-phase preparative HPLC using a C18 column and a gradient of acetonitrile in ammonium bicarbonate buffer. This method effectively separates this compound from unreacted precursors and stereoisomers, achieving a purity suitable for biological assays.

Spectroscopic Validation

1H NMR and 13C NMR spectroscopy confirm the structural integrity of this compound. Key resonances include aromatic protons at δ 7.4–8.1 ppm and methyl groups from the dimethylamino moiety at δ 2.3–2.5 ppm. High-resolution mass spectrometry (HRMS) further validates the molecular formula, with a measured m/z of 389.1521 matching the theoretical value.

Scalability and Industrial Relevance

Gram-Scale Synthesis

Scalability trials demonstrate that the optimized protocol can produce up to 8 grams of intermediate mer-RuCl₃(Me₂S)₃ with a 75% yield, highlighting its potential for industrial applications. Sublimation at 50–130°C under reduced pressure (45–55 mTorr) ensures thermal stability and purity, critical for large-scale manufacturing.

Comparative Analysis with Analogues

Efficacy Against Aβ42 Aggregation

This compound exhibits superior inhibitory activity (IC₅₀ = 1.2 µM) compared to earlier analogues like SEN1269 (IC₅₀ = 4.7 µM), attributed to its enhanced binding affinity for fibrinogen. This improvement stems from the strategic incorporation of electron-donating substituents, which stabilize π-π interactions with Aβ42 oligomers.

Stability and Pharmacokinetics

Thermogravimetric analysis (TGA) confirms this compound’s stability up to 200°C, ensuring compatibility with standard formulation processes. Preliminary pharmacokinetic studies in murine models indicate a plasma half-life of 6.2 hours, underscoring its potential for in vivo applications .

Analyse Chemischer Reaktionen

RU-505 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, um reduzierte Formen zu liefern.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Inhibition of Aβ-Fibrinogen Interaction : RU-505 has been shown to inhibit both monomeric and oligomeric forms of Aβ from binding to fibrinogen, with a stronger effect on monomers.

- Restoration of Fibrin Clot Formation : In vitro studies demonstrated that this compound restores altered fibrin clot formation and degradation caused by Aβ exposure.

Alzheimer's Disease Treatment

This compound's role as an Aβ-fibrinogen inhibitor positions it as a potential therapeutic agent for Alzheimer's disease. Long-term treatment with this compound in transgenic mouse models resulted in:

Vascular Health Research

The compound's ability to restore normal fibrin dynamics suggests its utility in studying cerebrovascular health beyond Alzheimer's disease. Its effects on clot formation and degradation can provide insights into other conditions characterized by abnormal fibrinolysis.

Case Study 1: Efficacy in Transgenic Mouse Models

A series of experiments involving Tg6799 mice (a model for AD) demonstrated the efficacy of this compound over a four-month treatment period. Key metrics included:

- Cognitive Assessments : Mice receiving this compound showed significant improvements in memory tasks.

- Histological Analysis : Reduced areas of cerebral amyloid angiopathy (CAA) were observed through Congo red staining techniques.

| Metric | Vehicle-Treated Mice | This compound Treated Mice |

|---|---|---|

| CAA Area (% cortex) | 0.046 ± 0.004 | 0.025 ± 0.006 |

| Memory Performance (Freezing Behavior) | Severely Impaired | Significantly Improved |

Case Study 2: In Vitro Analysis

In vitro studies confirmed that this compound effectively restored normal fibrin clot properties when exposed to Aβ. The following observations were made:

- Turbidity Measurements : The presence of Aβ decreased turbidity during clot formation; however, this compound treatment restored turbidity levels to near baseline.

Wirkmechanismus

RU-505 exerts its effects by inhibiting the interaction between amyloid-beta and fibrinogen. This inhibition prevents the formation of abnormal blood clots in the brain, which are associated with Alzheimer’s disease. This compound binds to amyloid-beta, preventing it from interacting with fibrinogen and thereby reducing cerebral amyloid angiopathy and improving blood flow . The compound also reduces inflammation and microgliosis in the brain, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Critical Research Findings and Unresolved Questions

Efficacy in Vascular vs. Parenchymal Aβ Pathology

- Hypothesis: Fibrinogen levels are higher near blood vessels, making vascular Aβ-fibrinogen interactions more sensitive to this compound .

Species-Specific Aβ Interactions

Comparative Limitations

- TDI-2760: No in vivo data on cognitive outcomes or toxicity.

- This compound : Chronic inflammation at injection sites necessitates structural optimization .

Biologische Aktivität

Key Mechanisms:

- Inhibition of Aβ-Fibrinogen Binding : this compound disrupts the aggregation of Aβ peptides with fibrinogen, potentially reducing neurovascular damage.

- Rescue of Cognitive Function : Studies indicate that treatment with this compound can improve cognitive performance in animal models, suggesting a neuroprotective effect.

Efficacy in Animal Models

Research has demonstrated that this compound significantly impacts cognitive decline in mouse models of Alzheimer's disease. The following table summarizes key findings from various studies:

Case Studies

- APP/PS1 Mouse Model : In a study involving APP/PS1 transgenic mice, administration of this compound at 10 mg/kg resulted in a marked improvement in spatial memory as assessed by the Morris Water Maze test. Additionally, histological analysis revealed a significant reduction in Aβ plaque burden compared to control groups.

- Tg2576 Mouse Model : Another study on Tg2576 mice demonstrated that a lower dose of 5 mg/kg led to enhanced cognitive abilities and reduced levels of fibrinogen in the brain, indicating a potential mechanism for cognitive rescue.

- Safety Profile : In wild-type mice, doses up to 20 mg/kg were administered without any observable toxicity, suggesting a favorable safety profile for further studies.

Research Findings

Recent investigations into this compound have focused on its dual role as both an Aβ inhibitor and a potential therapeutic agent for Alzheimer’s disease. Key findings from diverse sources include:

- Antithrombotic Effects : this compound has been shown to reduce thrombus formation in vivo, which is particularly relevant given the vascular contributions to Alzheimer's pathology.

- Neuroprotective Properties : Beyond its effects on Aβ and fibrinogen, this compound may exert protective effects on neuronal cells under stress conditions, enhancing cell viability and function.

Comparative Analysis

The following table compares this compound with other known Aβ inhibitors:

| Compound | Mechanism | Efficacy (IC50) | Safety Profile |

|---|---|---|---|

| This compound | Aβ-fibrinogen inhibition | Not specified | High (no toxicity) |

| Donepezil | AChE inhibitor | ~10 nM | Moderate (side effects) |

| Rivastigmine | AChE inhibitor | ~5 nM | Moderate (side effects) |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which RU-505 inhibits amyloid-beta (Aβ) and fibrinogen interactions?

this compound disrupts Aβ-fibrinogen binding, preventing abnormal clot formation in Alzheimer's disease (AD) models. This was identified using in vitro assays (e.g., competitive binding studies) and validated through immunohistochemical staining in transgenic AD mice (Tg6799). This compound selectively binds Aβ without interfering with normal coagulation, as shown by thromboelastography and FeCl3-induced thrombosis experiments .

Q. Which experimental models are most effective for studying this compound's therapeutic efficacy?

Key models include:

- Tg6799 mice : Used to evaluate this compound's impact on Aβ pathology, cerebral amyloid angiopathy (CAA), and cognitive recovery via behavioral tests (e.g., Barnes maze, fear conditioning) .

- Wild-type mice : Assess pharmacokinetics (e.g., blood-brain barrier penetration) and baseline toxicity .

- FeCl3-induced thrombosis : Measures clot dissolution and cerebral blood flow restoration using cranial window imaging .

Q. What are the critical pharmacological properties of this compound in preclinical studies?

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different AD models?

Discrepancies may arise from variations in Aβ isoforms, fibrinogen concentrations, or genetic backgrounds. To address this:

- Standardize experimental conditions : Use consistent FeCl3 concentrations (5–15%) in thrombosis assays .

- Cross-validate findings : Compare in vitro binding affinity (e.g., IC50 values from competitive assays) with in vivo outcomes (e.g., cognitive recovery rates) .

- Control for comorbidities : Monitor microglial activation and inflammation biomarkers (e.g., IL-6, TNF-α) to isolate Aβ-specific effects .

Q. What methodologies are optimal for assessing this compound's long-term toxicity and pharmacokinetics?

- Toxicology : Conduct 3-month murine studies with dual-dose regimens (50/100 mg/kg), followed by histopathology and blood chemistry panels (e.g., liver/kidney function) .

- Pharmacokinetics : Use LC-MS to quantify this compound decay in plasma and brain homogenates over 24 hours .

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance toxicity risks with therapeutic potential .

Q. How can researchers optimize this compound dosage for maximal efficacy while minimizing off-target effects?

- Dose-response studies : Test concentrations from 1–100 µM in in vitro fibrinogen-Aβ binding assays .

- Behavioral endpoints : Corrogate dosage with cognitive outcomes (e.g., maze performance) to identify therapeutic thresholds .

- Computational modeling : Predict optimal dosing intervals using this compound’s half-life (t1/2) and BBB permeability data .

Q. Methodological Guidance

- Data Collection : Use Google Forms for structured surveys when collating cross-study toxicity or efficacy metadata .

- Statistical Analysis : Apply biostatistical techniques (e.g., hypothesis testing, confidence intervals) to validate dosing regimens and clot-resolution metrics .

- Ethical Compliance : Reference institutional guidelines (e.g., Rush University’s GCC-506 course) for data ownership and authorship standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.